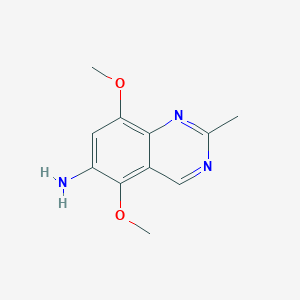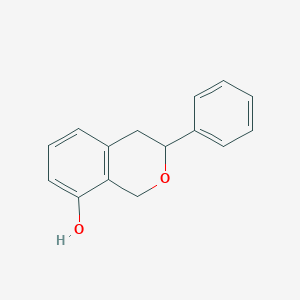![molecular formula C13H17NO2 B11883350 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol is a complex organic compound characterized by its unique spiro structure This compound features a naphthalene ring fused with a pyrrolidine ring, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of naphthalene derivatives with pyrrolidine precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-spiro[naphthalene-1,3’-piperidine]
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
Uniqueness
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol stands out due to its specific spiro linkage and the presence of hydroxyl groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
spiro[7,8-dihydro-6H-naphthalene-5,3'-pyrrolidine]-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c15-11-4-3-10-9(12(11)16)2-1-5-13(10)6-7-14-8-13/h3-4,14-16H,1-2,5-8H2 |
InChI Key |
FIPHBPNXJLXPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2O)O)C3(C1)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



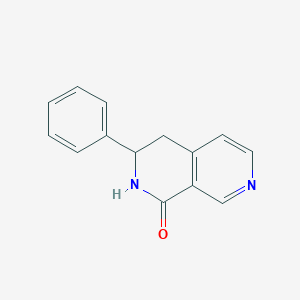
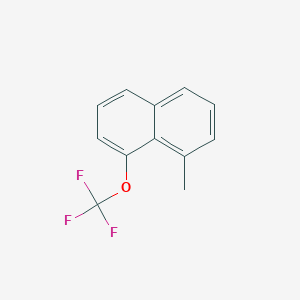
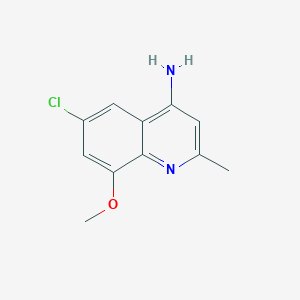



![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)
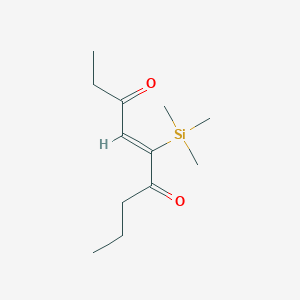
![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)
